molecular formula C20H25F2N5O B12263348 4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine

4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine

Cat. No.: B12263348
M. Wt: 389.4 g/mol
InChI Key: GOMPXIWBMGUDIZ-UHFFFAOYSA-N
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Description

4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrimidine ring, and a morpholine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-difluorobenzyl chloride with piperazine to form 4-[(2,5-difluorophenyl)methyl]piperazine. This intermediate is then reacted with 4-chloro-6-methylpyrimidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its antifungal and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit the growth of certain fungi by interfering with their cell membrane synthesis . The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine stands out due to its combination of piperazine, pyrimidine, and morpholine rings, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.

Properties

Molecular Formula

C20H25F2N5O

Molecular Weight

389.4 g/mol

IUPAC Name

4-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C20H25F2N5O/c1-15-12-19(24-20(23-15)27-8-10-28-11-9-27)26-6-4-25(5-7-26)14-16-13-17(21)2-3-18(16)22/h2-3,12-13H,4-11,14H2,1H3

InChI Key

GOMPXIWBMGUDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F

Origin of Product

United States

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